

# In-Depth Technical Guide: Physicochemical Properties of 5-Methoxy-1H-pyrazol-3-amine

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## Compound of Interest

Compound Name: 5-Methoxy-1H-pyrazol-3-amine

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Disclaimer: Specific experimental solubility and stability data for **5-Methoxy-1H-pyrazol-3-amine** is not readily available in publicly accessible literature. This guide has been compiled based on extrapolated data from structurally similar pyrazole derivatives and established scientific principles. The experimental protocols provided are standardized methods for determining these properties.

## Introduction

**5-Methoxy-1H-pyrazol-3-amine** is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common feature in many pharmacologically active compounds, exhibiting a wide range of biological activities. Understanding the solubility and stability of this specific molecule is crucial for its handling, formulation, and development as a potential therapeutic agent. This technical guide provides an overview of the known physicochemical properties and detailed experimental protocols for determining the solubility and stability of **5-Methoxy-1H-pyrazol-3-amine**.

## Physicochemical Properties

While specific experimental data for **5-Methoxy-1H-pyrazol-3-amine** is scarce, data for related pyrazole derivatives can provide valuable insights into its expected properties. The presence of an amino group and a methoxy group will influence the molecule's polarity, hydrogen bonding capability, and, consequently, its solubility and stability.

Table 1: Physicochemical Properties of **5-Methoxy-1H-pyrazol-3-amine** and Related Analogs

Compound	Molecular Formula	Molecular Weight ( g/mol )	CAS Number	Predicted/Known Properties
5-Methoxy-1H-pyrazol-3-amine	C <sub>4</sub> H <sub>7</sub> N <sub>3</sub> O	113.12	41307-23-7	Likely a solid at room temperature. <a href="#">[1]</a>
5-Methyl-1H-pyrazol-3-amine	C <sub>4</sub> H <sub>7</sub> N <sub>3</sub>	97.12	31230-17-8	A member of the pyrazoles class. <a href="#">[2]</a>
5-Phenyl-1H-pyrazol-3-amine	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub>	159.19	4304-43-8	A biochemical reagent.
3-Methoxy-1-methyl-1H-pyrazol-5-amine	C <sub>5</sub> H <sub>9</sub> N <sub>3</sub> O	127.14	1201935-28-5	Belongs to the aminopyrazoles group.
5-(3,5-dimethoxyphenyl)-1H-pyrazol-3-amine	C <sub>11</sub> H <sub>13</sub> N <sub>3</sub> O <sub>2</sub>	219.24	Not Available	NMR data available.

## Experimental Protocols

To determine the precise solubility and stability of **5-Methoxy-1H-pyrazol-3-amine**, standardized experimental protocols are necessary. The following sections detail the methodologies for kinetic solubility, thermodynamic solubility, and stability assays.

## Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, information.

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

## Experimental Protocol:

- Stock Solution Preparation: Prepare a 10 mM stock solution of **5-Methoxy-1H-pyrazol-3-amine** in 100% DMSO.
- Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
- Addition to Buffer: Transfer a small volume (e.g., 2  $\mu$ L) of each dilution to a new 96-well plate containing 198  $\mu$ L of phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4) in each well. This results in a final DMSO concentration of 1%.
- Equilibration: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25  $^{\circ}$ C).
- Measurement: Determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry, nephelometry, or LC-MS/MS. The highest concentration at which the compound remains in solution is reported as its kinetic solubility.



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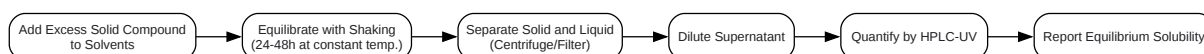
### *Kinetic Solubility Experimental Workflow*

This method measures the solubility of a solid compound in a solvent at equilibrium and is considered the "gold standard" for solubility determination.

## Experimental Protocol:

- Sample Preparation: Add an excess amount of solid **5-Methoxy-1H-pyrazol-3-amine** to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile).
- Equilibration: Shake the vials at a constant temperature (e.g., 25  $^{\circ}$ C or 37  $^{\circ}$ C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

- **Phase Separation:** Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
- **Quantification:** Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
- **Data Reporting:** The thermodynamic solubility is reported in units of mg/mL or µg/mL.



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### *Thermodynamic Solubility Experimental Workflow*

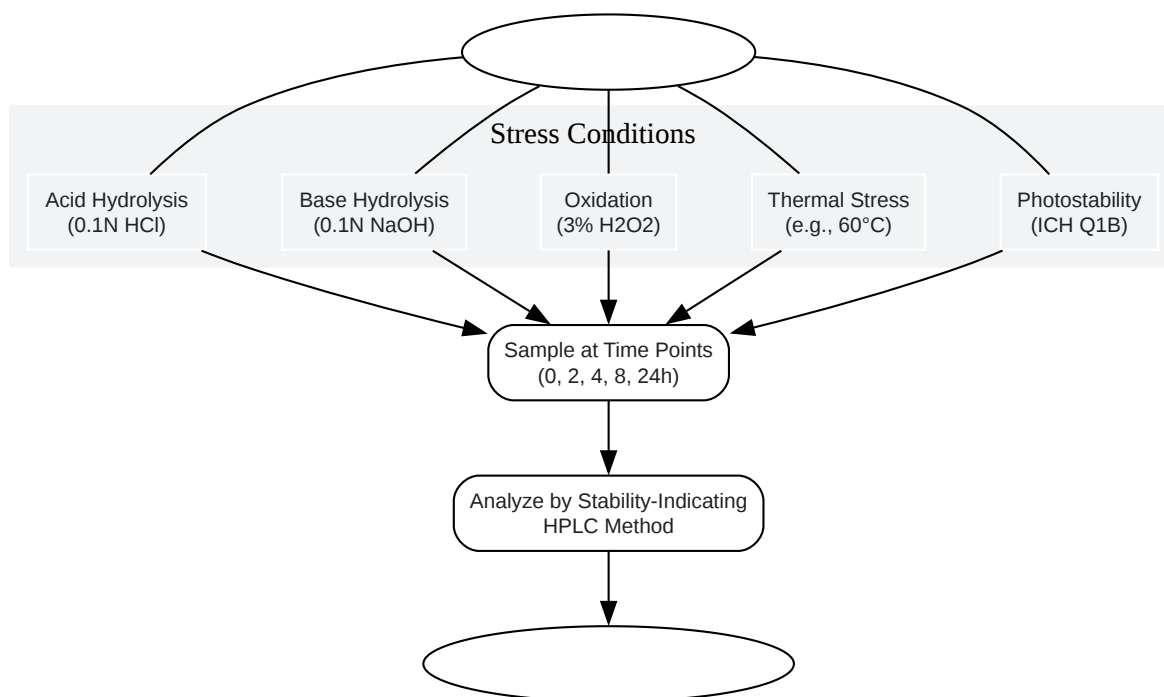
## Stability Assessment

Evaluating the stability of a compound under various stress conditions is essential to understand its shelf-life and potential degradation pathways.

### Experimental Protocol:

- **Stock Solution Preparation:** Prepare a stock solution of **5-Methoxy-1H-pyrazol-3-amine** in a suitable solvent (e.g., acetonitrile or methanol).
- **Stress Conditions:**
  - **Acid Hydrolysis:** Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C).
  - **Base Hydrolysis:** Add 0.1 N NaOH and incubate at a controlled temperature (e.g., 60 °C).
  - **Oxidation:** Add 3% H<sub>2</sub>O<sub>2</sub> and store at room temperature.
  - **Thermal Degradation:** Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

- Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method.
- Data Analysis: Calculate the percentage of the parent compound remaining at each time point and identify any major degradation products.



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### *Forced Degradation (Stability) Study Workflow*

## Conclusion

While direct experimental data on the solubility and stability of **5-Methoxy-1H-pyrazol-3-amine** is limited in the public domain, this guide provides a framework for researchers to

experimentally determine these crucial parameters. The provided protocols for kinetic and thermodynamic solubility, as well as for stability assessment under various stress conditions, are robust methods that will yield the necessary data for the continued development of this and other novel chemical entities. The physicochemical properties of related pyrazole derivatives suggest that **5-Methoxy-1H-pyrazol-3-amine** likely exhibits moderate polarity, and its solubility and stability will be influenced by the interplay of its methoxy and amino functional groups. Experimental verification using the outlined protocols is highly recommended for any research or development program involving this compound.

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## References

- 1. 41307-23-7|5-Methoxy-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 2. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
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